molecular formula C18H27FN2O2 B2439420 Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate CAS No. 2019187-01-8

Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate

Cat. No.: B2439420
CAS No.: 2019187-01-8
M. Wt: 322.424
InChI Key: YXDHNTKODIUZCX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced through an alkylation reaction, often using tert-butyl bromide or a similar reagent.

    Final Assembly: The final step involves coupling the synthesized intermediates to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-9-7-13(8-10-21)11-16(20)14-5-4-6-15(19)12-14/h4-6,12-13,16H,7-11,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDHNTKODIUZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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